molecular formula C9H13FN4O2 B1481215 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2091240-41-2

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1481215
CAS No.: 2091240-41-2
M. Wt: 228.22 g/mol
InChI Key: SEQSPCWTOHDQJN-UHFFFAOYSA-N
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Description

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a 1,2,3-triazole ring substituted with a 2-fluoroethyl group and a pyrrolidine moiety

Preparation Methods

The synthesis of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the 2-fluoroethyl group: This step often involves the use of a fluoroethylating agent under basic conditions.

    Attachment of the pyrrolidine moiety: This can be done through nucleophilic substitution reactions or reductive amination.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group or the triazole ring, using reagents such as sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or enhanced conductivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the triazole ring or fluoroethyl group.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids, while the fluoroethyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine moiety may also contribute to the compound’s overall binding profile and activity.

Comparison with Similar Compounds

1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared to other similar compounds, such as:

    1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde: This compound differs by having an aldehyde group instead of a carboxylic acid group, which can affect its reactivity and applications.

    1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-yl)methanol: The presence of a hydroxyl group instead of a carboxylic acid group can influence its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-fluoroethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4O2/c10-2-4-13-3-1-7(5-13)14-6-8(9(15)16)11-12-14/h6-7H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQSPCWTOHDQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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